Benzenamine, 3-fluoro-5-(3-pyridinyl)-
Overview
Description
Benzenamine, 3-fluoro-5-(3-pyridinyl)- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a pyridinyl group attached to a benzenamine core, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is known that this compound is an important drug intermediate generally used in the field of health professionals and pharmaceutical industry . It is often employed as a structural scaffold for the design and synthesis of anticancer drugs, antibacterial agents, and other new medicines for diabetes and heart disease .
Mode of Action
It is known to be involved in suzuki–miyaura (sm) coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura coupling reactions suggests that it may play a role in various biochemical pathways related to carbon–carbon bond formation .
Result of Action
It is known that this compound is generally employed as a structural scaffold for the design and synthesis of various drugs, suggesting that its action may result in a wide range of therapeutic effects .
Action Environment
It is known that the suzuki–miyaura coupling reactions in which this compound is involved are generally tolerant to a wide range of reaction conditions , suggesting that the compound’s action may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-fluoro-5-(3-pyridinyl)- typically involves the introduction of a fluorine atom and a pyridinyl group onto a benzenamine framework. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzenamine ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The pyridinyl group can be introduced through a coupling reaction using a suitable pyridine derivative .
Industrial Production Methods
Industrial production of Benzenamine, 3-fluoro-5-(3-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-fluoro-5-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 3-fluoro-5-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-(5-fluoro-3-pyridinyl)-
- Benzenamine, 3-fluoro-5-(3-pyridinyloxy)-
- N-[3-fluoro-5-(3-pyridinyloxy)phenyl]-N’-3-pyridinyl urea
Uniqueness
Benzenamine, 3-fluoro-5-(3-pyridinyl)- stands out due to its unique combination of a fluorine atom and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
IUPAC Name |
3-fluoro-5-pyridin-3-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXYAVTGLYDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572875 | |
Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181633-36-3 | |
Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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